molecular formula C19H16Cl2N2O2 B4231506 3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride

3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride

Cat. No.: B4231506
M. Wt: 375.2 g/mol
InChI Key: BNJVRZIDJBAJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride involves the inhibition of this compound, which is a serine/threonine kinase that plays a critical role in various cellular processes. This compound is involved in the regulation of glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of this compound by this compound leads to the activation of various signaling pathways such as Wnt signaling, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to the inhibition of this compound. The compound has been shown to reduce tau phosphorylation in animal models of Alzheimer's disease, reduce manic-like behavior in animal models of bipolar disorder, and improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are mediated by the activation of various signaling pathways such as Wnt signaling, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride in lab experiments include its potent inhibition of this compound, which allows for the study of the role of this compound in various cellular processes. The compound is also relatively easy to synthesize and has good solubility in aqueous solutions. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

For the study of 3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride include the investigation of its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The compound may also have potential applications in other diseases such as cancer, where this compound is involved in the regulation of cell proliferation and survival. The development of more potent and selective inhibitors of this compound may also be an area of future research. Finally, the investigation of the molecular mechanisms underlying the effects of this compound may provide insights into the role of this compound in various cellular processes.
In conclusion, this compound is a potent inhibitor of this compound that has potential therapeutic applications in various diseases. The compound has been extensively studied for its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The investigation of the molecular mechanisms underlying the effects of this compound may provide insights into the role of this compound in various cellular processes and may lead to the development of new therapies for various diseases.

Scientific Research Applications

3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The compound has been shown to be a potent inhibitor of this compound, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, this compound is known to phosphorylate tau protein, leading to the formation of neurofibrillary tangles. Inhibition of this compound by this compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease.
In bipolar disorder, this compound is involved in the regulation of mood and behavior. Inhibition of this compound by this compound has been shown to reduce manic-like behavior in animal models of bipolar disorder. In diabetes, this compound is involved in the regulation of glucose metabolism. Inhibition of this compound by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2.ClH/c20-17-9-2-1-6-15(17)13-24-16-8-5-7-14(12-16)19(23)22-18-10-3-4-11-21-18;/h1-12H,13H2,(H,21,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJVRZIDJBAJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=N3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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